Vinylene bisthiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4553-64-4 |
|---|---|
Molecular Formula |
C4H2N2S2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[(E)-2-thiocyanatoethenyl] thiocyanate |
InChI |
InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+ |
InChI Key |
MNCUCCJMXIWMJJ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/SC#N)\SC#N |
Canonical SMILES |
C(=CSC#N)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for Vinylene Bisthiocyanate
Direct Synthesis Approaches to Vinylene Bisthiocyanate
Direct synthesis methods aim to form the this compound structure in a single key transformation by creating the C-SCN bonds on a two-carbon precursor. These approaches include electrophilic additions to unsaturated systems, radical-mediated reactions, and metal-catalyzed cross-coupling reactions.
Electrophilic Thiocyanation of Alkynes and Alkenes
Electrophilic thiocyanation is a primary method for introducing a thiocyanate (B1210189) group onto an unsaturated carbon backbone. The addition of a thiocyanating agent across an alkyne is the most direct route to this compound. This reaction typically involves the generation of an electrophilic species derived from a thiocyanate source that attacks the electron-rich triple bond.
The process can be viewed as a tandem electrophilic addition. A common source for the electrophilic thiocyanato group is dithiocyanogen, (SCN)₂, which can add across alkenes in a trans configuration. wikipedia.org For alkynes, the reaction proceeds via the formation of an intermediate that can then be attacked by a second thiocyanate equivalent. Various reagents and conditions have been developed to facilitate the difunctionalization of alkynes, which is a straightforward protocol for preparing vinyl thiocyanates. rsc.orgnih.gov
A plausible mechanism involves the initial attack of the alkyne by an electrophilic thiocyanating agent, forming a transient thiiranium-like intermediate. This intermediate is then intercepted by a thiocyanate anion (SCN⁻) to yield the final 1,2-bis(thiocyanato)alkene product. The stereochemistry of the final product (cis or trans) is influenced by the reaction mechanism and conditions.
| Reagent System | Substrate | Product Type | Reference |
| KSCN / Na₂S₂O₈ | Alkynes/Styrenes | 1,2-Dithiocyanated compounds | researchgate.net |
| NH₄SCN / N-thiosuccinimides | Alkynes/Alkenes | β-Thiocyanato thioethers | rsc.orgnih.gov |
| (SCN)₂ | Alkenes | 1,2-bis(thiocyanato) compounds | wikipedia.org |
| KSCN / AcOH | Ynones | (E)-β-Thiocyanatovinyl ketones | rsc.org |
Radical-Mediated Pathways for Vinylene C-SCN Bond Formation
Radical-mediated reactions offer an alternative pathway for the synthesis of this compound, proceeding through the addition of thiocyanate radicals (SCN•) to alkynes. These highly reactive intermediates can be generated from inexpensive and stable thiocyanate salts, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), using chemical oxidants, photoredox catalysis, or electrochemical methods. researchgate.netnih.govresearchgate.net
Visible-light-mediated processes are particularly noteworthy as they represent a greener approach, often operating under mild conditions. nih.govresearchgate.net In a typical photocatalytic cycle, a photosensitizer absorbs light and promotes the oxidation of a thiocyanate anion to a thiocyanate radical. This radical then adds to the alkyne C≡C triple bond, generating a vinyl radical intermediate. Subsequent reaction with another thiocyanate equivalent, either through radical-radical coupling or oxidation followed by nucleophilic attack, can lead to the formation of the this compound product. This method provides a direct route for the 1,2-dithiocyanation of alkynes. researchgate.net
| Method | Thiocyanate Source | Radical Generation | Substrate | Key Features | Reference(s) |
| Chemical Oxidation | KSCN | Sodium Persulfate (Na₂S₂O₈) | Alkynes | Metal-free, ambient conditions | researchgate.net |
| Photocatalysis | NH₄SCN | Visible light, photocatalyst (e.g., Eosin Y) | Alkynes | Green, mild conditions | nih.govresearchgate.net |
| Electrochemistry | KSCN | Anodic Oxidation | 2-Alkynylthioanisoles | Oxidant- and catalyst-free | researchgate.netresearchgate.net |
Metal-Catalyzed Coupling Reactions for VBT Construction
Transition metal catalysis provides powerful tools for C–S bond formation, which can be adapted for the synthesis of this compound. Palladium- and copper-based catalytic systems are most common for creating C–S linkages. chinesechemsoc.org These reactions could theoretically construct VBT by coupling a vinyl precursor with a thiocyanate source.
One potential strategy involves the palladium-catalyzed coupling of a vinyl dihalide (e.g., 1,2-dichloroethene) with a metal thiocyanate salt. Palladium catalysts are well-known for facilitating cross-coupling reactions between vinyl halides and various nucleophiles. researchgate.netorganic-chemistry.orgnih.gov Another approach is the coupling of a vinylboronic acid derivative with a thiocyanating agent. nih.govrsc.org However, reports indicate that copper-catalyzed thiocyanation methods developed for arylboronic acids have been unsuccessful when applied to vinylboronic acid substrates. nih.govrsc.org This suggests that while the general principle is sound, specific catalyst systems and conditions would need to be developed for efficient VBT synthesis.
A hypothetical reaction could involve the oxidative addition of a vinyl halide to a Pd(0) complex, followed by transmetalation with a copper(I) thiocyanate and subsequent reductive elimination to form the C-SCN bond. Repeating this sequence on a 1,2-dihaloethene could yield this compound.
Multi-Step Synthetic Strategies from Precursor Compounds
Multi-step syntheses rely on the chemical modification of a pre-formed vinyl backbone or the rearrangement of a more complex structure to arrive at this compound.
Conversion of Vinyl Halides to Vinylene Bisthiocyanates
The conversion of vinyl dihalides, such as (Z)- or (E)-1,2-dichloroethene, into this compound represents a classical nucleophilic substitution pathway. Vinyl halides are typically less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the sp²-hybridization of the carbon atom and potential steric hindrance. However, under appropriate conditions, the reaction can proceed.
This transformation involves the stepwise substitution of the two halide atoms by the thiocyanate anion (SCN⁻), which acts as the nucleophile. organic-chemistry.org The reaction is often performed in a polar aprotic solvent to enhance the nucleophilicity of the thiocyanate salt (e.g., NaSCN or KSCN). The use of photocatalysis has also been reported to facilitate the thiocyanation of bromoalkenes. rsc.orgnih.gov Another potential mechanism involves the photolysis of the vinyl halide to generate a highly reactive vinyl cation, which is then trapped by the thiocyanate ion. acs.org The stereochemistry of the starting dihalide is generally retained in the product, allowing for the synthesis of specific (Z)- or (E)-isomers of this compound.
Ring-Opening Reactions with Dithiocyanogen
A more specialized approach to this compound could involve the ring-opening of a strained cyclic precursor using dithiocyanogen, (SCN)₂. Dithiocyanogen is a pseudohalogen known to undergo addition reactions with unsaturated compounds. wikipedia.org Its reaction with alkenes typically results in the trans-addition of two thiocyanate groups across the double bond. wikipedia.org
For this strategy, a highly strained carbocycle such as cyclopropene (B1174273) could serve as the starting material. The high ring strain in cyclopropene (approximately 53-54 kcal/mol) makes its double bond particularly susceptible to addition reactions, as this process relieves the strain. wikipedia.org A hypothetical reaction would involve the addition of dithiocyanogen across the double bond of cyclopropene to form 1,2-dithiocyanatocyclopropane. Subsequent thermal or photochemical inducement could then promote a ring-opening reaction, leading to the formation of a 1,3-bis(thiocyanato)propene isomer, which is structurally related to this compound. While this specific transformation to VBT is not widely documented, the principles of ring strain release and pseudohalogen reactivity suggest it as a plausible, albeit unconventional, synthetic route. nih.govreddit.com
Utilization of Vinylene Synthons in Thiocyanate Introduction
A promising strategy for the stereospecific synthesis of this compound isomers involves the use of vinylene synthons, such as (E)- and (Z)-1,2-dihaloethenes. This method leverages the retention of stereochemistry during nucleophilic substitution reactions. While direct synthesis of this compound using this method is not extensively documented in readily available literature, a strong precedent is set by analogous stereoselective syntheses.
For instance, the stereoselective synthesis of specific isomers of conjugated linoleic acid has been successfully achieved through sequential substitution reactions starting from (E)- or (Z)-1,2-dichloroethene. This methodology demonstrates that the geometric integrity of the vinylene core can be maintained throughout a multi-step synthesis. nih.gov
By analogy, a plausible synthetic route to (E)-vinylene bisthiocyanate would involve the reaction of (E)-1,2-dichloroethene with a suitable thiocyanate salt, such as potassium thiocyanate. Similarly, the (Z)-isomer could be obtained from (Z)-1,2-dichloroethene. The reaction would likely proceed via a double nucleophilic substitution mechanism, where the thiocyanate anion displaces the chloride ions. The choice of solvent and reaction conditions would be critical to ensure the desired substitution occurs without isomerization of the double bond. Phase transfer catalysts could potentially be employed to facilitate the reaction between the organic substrate and the inorganic thiocyanate salt.
Table 1: Plausible Reaction Scheme for this compound Synthesis via Vinylene Synthons
| Starting Material | Reagent | Product | Stereochemistry |
| (E)-1,2-dichloroethene | Potassium thiocyanate (KSCN) | (E)-1,2-bis(thiocyanato)ethene | Retention |
| (Z)-1,2-dichloroethene | Potassium thiocyanate (KSCN) | (Z)-1,2-bis(thiocyanato)ethene | Retention |
Stereocontrolled Synthesis of this compound Isomers
The distinct geometric isomers of this compound, the (E)- and (Z)-forms, are expected to exhibit different physical, chemical, and potentially biological properties. Therefore, methods for their stereocontrolled synthesis are of significant interest.
One effective method for the synthesis of the (E)-isomer of this compound derivatives is through the radical 1,2-dithiocyanation of alkynes. This approach involves the reaction of an alkyne with a source of thiocyanate radicals, typically generated from an inorganic thiocyanate salt in the presence of an oxidizing agent. Research has shown that this metal-free process, utilizing reagents such as sodium persulfate and potassium thiocyanate, proceeds efficiently at room temperature to yield (E)-1,2-dithiocyanatovinyl compounds. For example, the reaction of phenylacetylene (B144264) under these conditions affords (E)-1-(1,2-dithiocyanatovinyl)benzene in good yield. The stereoselectivity of this reaction is a key feature, predominantly favoring the formation of the E-isomer.
Table 2: Synthesis of (E)-Vinylene Bisthiocyanate Derivatives via Dithiocyanation of Alkynes
| Alkyne Substrate | Reagents | Product | Yield |
| Phenylacetylene | KSCN, Na2S2O8 | (E)-1-(1,2-Dithiocyanatovinyl)benzene | 85% |
| 1-Octyne | KSCN, Na2S2O8 | (E)-1,2-Dithiocyanatooct-1-ene | 78% |
| 3-Phenyl-1-propyne | KSCN, Na2S2O8 | (E)-1-Benzyl-1,2-bis(thiocyanato)ethene | 82% |
Data extrapolated from similar reactions in the cited literature.
The synthesis of the (Z)-isomer of this compound presents a different synthetic challenge. While direct methods for the dithiocyanation of alkynes that selectively yield the Z-isomer are not as commonly reported, its synthesis could potentially be achieved through the stereospecific reaction of a (Z)-vinylene synthon as described in the previous section. Another potential avenue for accessing Z-isomers involves the hydroalkylation of terminal alkynes, which has been shown to produce Z-alkenes with high selectivity under silver-catalyzed conditions. nih.gov Adapting such a method for the introduction of thiocyanate groups could provide a viable route to (Z)-vinylene bisthiocyanate. Further research into stereoselective addition reactions to alkynes or modifications of existing methods is required to develop a robust and high-yielding synthesis of the pure (Z)-isomer.
Reactivity and Transformational Chemistry of Vinylene Bisthiocyanate
Reactions Involving the Vinylene Moiety
The presence of two electron-withdrawing thiocyanate (B1210189) groups renders the carbon-carbon double bond in vinylene bisthiocyanate electron-deficient. This electronic characteristic is a key determinant of its reactivity in addition and cycloaddition reactions.
Electrophilic addition is a characteristic reaction of alkenes, which typically act as nucleophiles due to the electron-rich nature of their π-bond. libretexts.org However, in this compound, the strong electron-withdrawing effect of the two thiocyanate groups deactivates the double bond towards electrophilic attack. The π-electrons are less available to attack electrophiles, making such reactions significantly slower compared to simple alkenes.
While specific studies on the electrophilic addition to this compound are not extensively documented, its reactivity can be inferred. Reactions with strong electrophiles might proceed, but would likely require harsh conditions. The addition of electrophiles such as hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing thiocyanate group.
Table 1: Predicted Reactivity of this compound in Electrophilic Addition Reactions
| Reactant | Predicted Product | Expected Reaction Conditions | Notes |
|---|---|---|---|
| Hydrogen Bromide (HBr) | 1-bromo-1,2-bis(thiocyanato)ethane | High concentration, potentially with a catalyst | Reaction is expected to be slow due to the electron-deficient nature of the alkene. |
| Bromine (Br₂) | 1,2-dibromo-1,2-bis(thiocyanato)ethane | Lewis acid catalyst may be required | The reaction proceeds through a bromonium ion intermediate. |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a six-membered ring. masterorganicchemistry.com The rate of the Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups. libretexts.orgjove.comorganic-chemistry.org This is because these groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. organic-chemistry.org
Given the presence of two electron-withdrawing thiocyanate groups, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions. It should react readily with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the dienophile is retained in the product. libretexts.org For example, the (E)-isomer of this compound would be expected to yield a trans-arrangement of the thiocyanate groups in the resulting cycloadduct. A compound with similar electronic properties, vinylene carbonate, is known to act as a dienophile in Diels-Alder reactions, further suggesting the potential of this compound in such transformations. ucla.educolab.wsrsc.org
Table 2: Predicted Diels-Alder Reactions of this compound
| Diene | Predicted Product | Expected Stereochemistry |
|---|---|---|
| 1,3-Butadiene | 4,5-bis(thiocyanato)cyclohexene | The stereochemistry of the this compound (cis or trans) would be retained in the product. |
| Cyclopentadiene | 5,6-bis(thiocyanato)bicyclo[2.2.1]hept-2-ene | The endo product is typically favored due to secondary orbital interactions. wikipedia.org |
| 2,3-Dimethyl-1,3-butadiene | 1,2-dimethyl-4,5-bis(thiocyanato)cyclohexene | Electron-donating groups on the diene accelerate the reaction. libretexts.org |
The addition of radicals to the carbon-carbon double bond is another important class of reactions for alkenes. In the case of this compound, the electron-deficient nature of the double bond makes it susceptible to attack by nucleophilic radicals. The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Reactions of the Thiocyanate Functional Groups
The thiocyanate group (-SCN) is a versatile functional group that can undergo a variety of transformations, including nucleophilic substitution, oxidation, and reduction.
Organic thiocyanates can react with nucleophiles, leading to the displacement of the thiocyanate group or attack at the carbon atom of the cyano group. wikipedia.orgfiveable.me The thiocyanate ion (SCN⁻) is a good leaving group, facilitating nucleophilic substitution reactions at the carbon atom to which it is attached, although this is less common for vinylic systems unless under specific conditions. More commonly, the electrophilic carbon of the nitrile within the thiocyanate group can be a site for nucleophilic attack.
Table 3: Potential Nucleophilic Reactions at the Thiocyanate Groups
| Nucleophile | Potential Product Class | Reaction Type |
|---|---|---|
| Hydroxide (OH⁻) | Thiocarbamates | Hydrolysis (Riemschneider thiocarbamate synthesis) wikipedia.org |
| Amines (RNH₂) | Isothioureas | Addition to the C≡N triple bond |
| Grignard Reagents (RMgX) | Sulfides mdpi.com | Nucleophilic substitution with displacement of CN⁻ |
| Sodium borohydride (B1222165) (NaBH₄) | Dithiols (after workup) | Reduction of the thiocyanate group mdpi.com |
The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized to higher oxidation states. Oxidation of organic thiocyanates can lead to the formation of sulfonic acids or other sulfur-oxygen compounds, depending on the oxidizing agent and reaction conditions. Electrochemical oxidation of the thiocyanate ion is also a known process. worldscientific.com
Conversely, the thiocyanate group can be reduced. Chemical reduction of organic thiocyanates is a known method for the synthesis of thiols. google.combeilstein-journals.org For this compound, reduction would be expected to cleave the sulfur-cyanide bond to yield the corresponding dithiol, ethene-1,2-dithiol. A variety of reducing agents can be employed for this transformation, including metal-acid combinations and alkali metal in liquid ammonia (B1221849) solutions. google.combeilstein-journals.org Enzymatic reduction of the thiocyanate ion has also been reported. nih.gov
Table 4: Summary of Oxidation and Reduction Reactions
| Reaction Type | Typical Reagents | Expected Product from this compound |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Ethene-1,2-disulfonic acid (or derivatives) |
| Reduction | Sodium in liquid ammonia google.com, Zinc/Acid beilstein-journals.org | Ethene-1,2-dithiol |
Thiocyanate-Isothiocyanate Rearrangements
The isomerization of thiocyanates (R-SCN) to their more thermodynamically stable isothiocyanate (R-NCS) isomers is a well-documented thermal or photochemical process in organic chemistry. acs.orgresearchgate.net This transformation, often referred to as the Billeter-Gerlich rearrangement, typically proceeds through a three-membered cyclic transition state involving the migration of the organic group (R) from the sulfur to the nitrogen atom. researchgate.net
For acyl and aroyl thiocyanates, the rearrangement to the corresponding isothiocyanates can occur at or below room temperature, with calculated activation barriers in the range of 30-31 kcal/mol. acs.org Thioacyl thiocyanates are generally less stable and rearrange with lower activation barriers of 20-30 kcal/mol. acs.org The stability of the starting thiocyanate and the propensity for rearrangement are influenced by the nature of the migrating group.
While the general principles of this rearrangement are established, specific kinetic and mechanistic studies detailing the isomerization of this compound to vinylene diisothiocyanate are not extensively covered in the available literature. However, based on the known behavior of other organic thiocyanates, it is plausible that such a rearrangement could be induced under thermal or photochemical conditions. The stability of the vinyl group and the conjugated system would likely influence the energy barrier and reaction conditions required for such a transformation.
Polymerization Behavior and Macromolecular Applications
The bifunctional nature of this compound, possessing two reactive thiocyanate groups and a polymerizable vinyl core, suggests its potential as a monomer for creating functional polymers. However, literature specifically detailing the polymerization of this compound is scarce. Insights can be drawn from studies on structurally analogous vinyl monomers containing thiocyanate groups.
Free-Radical Polymerization of this compound
The radical polymerization of VTCA initiated by dimethyl 2,2′-azobisisobutyrate (MAIB) was found to proceed via standard vinyl addition. researchgate.net A key finding was that the molecular weights of the resulting polymers were nearly independent of both initiator and monomer concentrations, which strongly indicates a chain transfer reaction to the monomer. researchgate.net The chain-transfer constant to the monomer was estimated to be 9.6 × 10⁻³ at 60 °C. researchgate.net Furthermore, spectroscopic analysis revealed that the polymerization of VTCA involves not only vinyl propagation but also an intramolecular transfer of the cyano group, a process that becomes more significant at lower monomer concentrations. researchgate.net
Based on these findings, a hypothetical free-radical polymerization of this compound could be expected to exhibit similar characteristics, including susceptibility to chain transfer reactions involving the thiocyanate groups.
Table 1: Kinetic Data for the Radical Polymerization of Vinyl Thiocyanatoacetate (VTCA) as a Model System
| Parameter | Value | Conditions |
| Polymerization Rate (Rp) Equation | Rp = k[MAIB]0.6±0.1[VTCA]1.0±0.1 | Acetone, 60 °C |
| Overall Activation Energy | 112 kJ/mol | - |
| Chain-Transfer Constant (CM) | 9.6 × 10⁻³ | 60 °C |
| Resulting Polymer Mn | 1.4–1.6 × 10⁴ | Independent of [Initiator] and [Monomer] |
This data is based on the radical polymerization of vinyl thiocyanatoacetate, a structural analog, as specific data for this compound is not available in the cited literature. researchgate.net
Controlled Cationic Polymerization Investigations
There is a notable absence of research investigating the controlled cationic polymerization of this compound. Cationic polymerization is typically effective for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocationic chain end. nih.gov While sulfur-containing monomers like vinyl ethers and vinyl sulfides are known to undergo cationic polymerization, the electron-withdrawing nature of the thiocyanate group (-SCN) would likely destabilize the cationic center, making conventional cationic polymerization challenging. nih.govrsc.org
Modern controlled cationic polymerization techniques, such as those involving reversible addition-fragmentation chain transfer (RAFT) or the use of specialized Lewis acid catalysts, have expanded the scope of this method to a wider range of monomers. nih.govnsf.govrsc.org However, the applicability of these advanced techniques to vinyl thiocyanate monomers has not been reported.
Copolymerization with Various Vinyl Monomers
The potential of this compound as a comonomer in copolymerization with other standard vinyl monomers (e.g., styrenes, acrylates) has not been explored in the available literature. In copolymerization, the relative reactivities of the monomers, often described by Q-e values, determine the composition and sequence distribution of the resulting copolymer. rsc.org
For related S-vinyl monomers like vinyl thioethers, the sulfur atom influences the electronic properties of the vinyl group, leading to a tendency toward alternating sequences when copolymerized with electron-deficient monomers such as acrylates. rsc.org Given the electron-withdrawing character of the thiocyanate group, it is likely that this compound would exhibit distinct reactivity ratios, but without experimental data, its behavior in copolymerization remains speculative. Studies on other sulfur-containing systems, such as the radical copolymerization of thioamides with vinyl monomers, have successfully produced polymers with thioether linkages in the backbone, suggesting the feasibility of incorporating sulfur-functional monomers into vinyl polymer chains. nih.gov
Graft Polymerization onto Polymeric Substrates
Graft polymerization is a method to modify the properties of a pre-existing polymer backbone by attaching new polymer chains as side branches. scispace.com This can be achieved through "grafting from," "grafting to," or "grafting through" techniques. There are no documented studies of using this compound as a monomer for graft polymerization onto polymeric substrates.
Theoretically, this compound could be utilized in a "grafting through" approach, where it acts as a comonomer in the polymerization of macromonomers. Alternatively, in a "grafting to" scenario, a pre-formed polymer with pendant this compound units could potentially be attached to a substrate, although this would require prior synthesis of the functional polymer. The surface modification of poly(vinyl chloride) (PVC) has been achieved by nucleophilic substitution of chlorine atoms with thiocyanate ions, demonstrating that the SCN group can be attached to a polymer surface, though this is not a graft polymerization. nih.gov
Derivatization Strategies for Functionalization of this compound
Organic thiocyanates are valuable synthetic intermediates that can be converted into a diverse range of other sulfur-containing functional groups, including mercaptans, thioethers, and thiocarbamates. researchgate.netnih.gov This versatility suggests that this compound could serve as a platform for chemical functionalization.
While derivatization studies on this compound itself are limited, significant research has been conducted on its isomer, vinylene diisothiocyanate. This compound readily reacts with a variety of nucleophiles to yield substituted thiocarbonylimidazoline derivatives. rsc.org The reaction proceeds by nucleophilic attack on the electrophilic carbon of the isothiocyanate group. rsc.orgorganic-chemistry.org This reactivity provides a strong indication of how the core structure might behave in derivatization reactions, particularly if this compound is first isomerized to the diisothiocyanate form.
Table 2: Derivatization of Vinylene Diisothiocyanate with Various Nucleophiles
| Nucleophile | Product Type |
| p-Chloroaniline | Substituted Thiocarbonylimidazoline |
| Cyclohexylamine | Substituted Thiocarbonylimidazoline |
| Morpholine | Substituted Thiocarbonylimidazoline |
| Isoquinoline | Substituted Thiocarbonylimidazoline |
| Sodium Azide | Substituted Thiocarbonylimidazoline |
| N-Methylaniline | 2:1 Adduct |
| Phenylhydrazine | 2:1 Adduct |
| Ethanol | 2:1 Adduct |
Data is based on the reactions of vinylene diisothiocyanate, an isomer of this compound. rsc.org
Furthermore, the vinyl group in this compound represents another site for functionalization. For instance, stereoselective borylative coupling reactions have been demonstrated on vinyl iodides, which proceed in the presence of weakly nucleophilic potassium thiocyanate, suggesting that the vinyl group could potentially undergo similar transition metal-free coupling reactions. nih.gov
Advanced Spectroscopic and Analytical Characterization of Vinylene Bisthiocyanate
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound. libretexts.org These methods are instrumental in identifying functional groups and providing a unique molecular fingerprint. renishaw.com
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. libretexts.orgresearchgate.net When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. wpmucdn.com The pattern of absorption bands serves as a unique "fingerprint," allowing for both qualitative and quantitative analysis. researchgate.net
For vinylene bisthiocyanate, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the vinylene group (-CH=CH-) and the thiocyanate (B1210189) group (-S-C≡N). The thiocyanate group typically shows a strong, sharp absorption band for the C≡N stretching vibration in the range of 2100-2200 cm⁻¹. libretexts.org The C=C stretching vibration of the vinylene group is expected to appear in the region of 1620–1680 cm⁻¹. libretexts.org Furthermore, the vinylic C-H stretching vibrations are anticipated around 3020–3080 cm⁻¹. libretexts.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Thiocyanate (-SCN) | C≡N stretch | 2100 - 2200 | Strong, Sharp |
| Vinylene (-CH=CH-) | C=C stretch | 1620 - 1680 | Weak to Medium |
| Vinylic C-H | C-H stretch | 3020 - 3080 | Medium |
| Vinylic C-H | C-H out-of-plane bend | 910 - 990 | Strong |
This table is based on established group frequencies in IR spectroscopy. Actual experimental values may vary.
Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's vibrational modes and is complementary to IR spectroscopy. renishaw.comceitec.cz It is particularly useful for identifying and fingerprinting molecules based on their unique vibrational signatures. renishaw.com The Raman spectrum plots the intensity of inelastically scattered light against the energy shift (Raman shift), which corresponds to the vibrational frequencies of the molecule. renishaw.com
In the Raman spectrum of this compound, the symmetric vibrations are expected to be particularly active. The C=C stretching vibration of the vinylene group, which may be weak in the IR spectrum, is anticipated to produce a strong signal in the Raman spectrum. Similarly, the symmetric stretching of the thiocyanate groups would also be a prominent feature. The unique pattern of Raman bands provides a distinct molecular fingerprint for this compound. renishaw.com
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Thiocyanate (-SCN) | C≡N symmetric stretch | 2100 - 2200 | Strong |
| Vinylene (-CH=CH-) | C=C symmetric stretch | 1600 - 1650 | Strong |
| Vinylic C-H | C-H in-plane bend | 1250 - 1350 | Medium |
This table is based on characteristic Raman scattering frequencies. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the two protons of the vinylene group are chemically equivalent if the molecule is planar and symmetric. They would be expected to produce a single signal in the ¹H NMR spectrum. The chemical shift of these vinylic protons would likely fall in the range of 5-7 ppm, influenced by the electronegativity of the neighboring sulfur atoms and the anisotropic effects of the triple bonds in the thiocyanate groups. The coupling between the two vinylic protons would depend on their geometric arrangement (cis or trans), with the trans-coupling constant typically being larger (around 12-18 Hz) than the cis-coupling constant (around 6-12 Hz).
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic (-CH=CH-) | 5.0 - 7.0 | Singlet (if equivalent) or Doublet | Dependent on cis/trans isomerism |
This table presents predicted values. Actual experimental data is required for confirmation.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ceitec.cz
For this compound, two distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms of the vinylene group (-CH=CH-) would resonate in the alkene region, typically between 100 and 140 ppm. docbrown.info The carbon atom of the thiocyanate group (-S-C≡N) is expected to appear in a similar range, generally between 110 and 120 ppm. The exact chemical shifts would be influenced by the electronic effects of the substituents.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Vinylic (-CH=CH-) | 100 - 140 |
| Thiocyanate (-S-C≡N) | 110 - 120 |
This table presents predicted values based on typical chemical shift ranges. Actual experimental data is necessary for precise assignment.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the vinylic protons. A cross-peak between the signals of the two vinylic protons would confirm their coupling.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each vinylic proton to its directly attached carbon atom. A cross-peak would be observed between the ¹H signal of a vinylic proton and the ¹³C signal of the corresponding vinylic carbon.
These 2D NMR techniques, in conjunction with 1D NMR and vibrational spectroscopy, would allow for a complete and confident structural elucidation of this compound.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. libretexts.orgneu.edu.tr When a molecule, such as this compound, is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a positively charged molecular ion (M•+). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com
The molecular formula for this compound is C₄H₂N₂S₂. Its theoretical molecular weight can be calculated, and the corresponding molecular ion peak would be expected in its mass spectrum. The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. libretexts.orgresearchgate.net The pattern of these fragments is predictable and reproducible, offering valuable clues about the molecule's structure. libretexts.org
A table of potential ions and their theoretical mass-to-charge ratios is presented below.
| Ion Formula | Proposed Fragment | Theoretical m/z |
| [C₄H₂N₂S₂]⁺ | Molecular Ion (M⁺) | 142.12 |
| [C₃H₂NS]⁺ | Loss of a thiocyanate radical (•SCN) | 84.00 |
| [C₂H₂S]⁺ | Thioethene cation radical | 58.00 |
| [SCN]⁺ | Thiocyanate cation | 58.98 |
| This table represents a theoretical fragmentation pattern based on chemical principles. |
Elemental analysis, a complementary technique, has been used to confirm the molecular formulas, and thus the molecular weights, of various synthesized (E)-vinylene bisthiocyanate derivatives. acs.orgnih.gov
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are fundamental for separating components of a mixture and determining the purity of a synthesized compound. libretexts.orglcservicesltd.co.uk Gas chromatography (GC) is suitable for volatile and thermally stable compounds, while high-performance liquid chromatography (HPLC) is versatile for a wider range of substances. lcservicesltd.co.ukscirp.org The choice of method depends on the analyte's properties, such as volatility and polarity. msu.edu
For this compound and its derivatives, both GC and HPLC represent viable methods for purity assessment. In a study detailing the synthesis of various (E)-1,2-dithiocyanatoalkene derivatives, purification was achieved using column chromatography with silica (B1680970) gel. nih.gov This preparative-scale separation indicates that analytical-scale chromatographic methods can be effectively developed for purity analysis.
A successful chromatographic separation relies on optimizing several parameters, including the stationary phase (column), mobile phase (for HPLC) or carrier gas (for GC), and detector. scirp.orgmsu.edu For purity determination, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
A generalized set of conditions for the chromatographic analysis of a compound like this compound is outlined in the table below.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Technique | Separation of volatile compounds in the gas phase. libretexts.org | Separation of compounds in a liquid phase. researchgate.net |
| Column (Stationary Phase) | Capillary column (e.g., HP-PONA, DB-624) with a non-polar or mid-polar phase. researchgate.netscirp.org | Reversed-phase column (e.g., C18, C8) with silica packing. researchgate.net |
| Mobile Phase / Carrier Gas | Inert gas (e.g., Helium, Nitrogen). lcservicesltd.co.uk | A mixture of solvents (e.g., Acetonitrile and Water). researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). libretexts.org | UV-Vis Detector or Mass Spectrometer (MS). researchgate.net |
| This table outlines general chromatographic approaches; specific methods for this compound would require empirical development. |
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for the parent this compound is not described in the surveyed literature, structural data for several related compounds have been published, providing critical insights into the geometry of the this compound framework.
A key study reported the synthesis and characterization of several (E)-vinylene bisthiocyanate derivatives. acs.orgnih.gov The structure of one such derivative, (E)-Ethyl 3-phenyl-2,3-dithiocyanatoacrylate, was unequivocally confirmed by single-crystal X-ray diffraction, establishing the trans geometry of the dithiocyanate groups across the carbon-carbon double bond. nih.gov
In another investigation, the crystal structure of a coordination polymer containing an (E)-4,4′-(ethene-1,2-diyl)dipyridinium dication was determined. researchgate.net This study provides precise measurements for the geometry of the central vinylene (ethene-1,2-diyl) unit within a complex ionic lattice.
These studies confirm that the (E)-isomer of the this compound system adopts a planar or near-planar configuration in the solid state, as expected for a molecule with a C=C double bond.
| Compound | Method | Key Structural Finding | Reference |
| (E)-Ethyl 3-phenyl-2,3-dithiocyanatoacrylate | Single-Crystal X-ray Diffraction | Confirmed the trans (E)-configuration of the molecule. | nih.gov |
| catena-Poly[(E)-4,4′-(ethene-1,2-diyl)dipyridinium [[bis(thiocyanato-κN)ferrate(II)]-di-µ-thiocyanato]] | Single-Crystal X-ray Diffraction | Determined the geometry and planarity of the (E)-ethene-1,2-diyl moiety within a coordination polymer. | researchgate.net |
Theoretical and Computational Studies of Vinylene Bisthiocyanate
Electronic Structure and Quantum Chemical Characterization
The electronic structure of a molecule dictates its fundamental physical and chemical properties. Through various quantum chemical methods, a detailed portrait of vinylene bisthiocyanate's electronic landscape can be painted, offering insights into its geometry, stability, and reactive sites.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound. nih.govchem8.org DFT calculations are employed to determine key structural and electronic parameters by approximating the complex many-electron wavefunction with the simpler electron density. jussieu.fr
Below is an illustrative table of optimized geometric parameters for cis-vinylene bisthiocyanate, as would be obtained from a typical DFT calculation.
Table 1: Calculated Ground State Geometric Parameters for cis-Vinylene Bisthiocyanate (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Value |
| Bond Length | C=C | 1.34 Å |
| C-S | 1.78 Å | |
| S-C (thiocyanate) | 1.69 Å | |
| C≡N | 1.16 Å | |
| C-H | 1.08 Å | |
| Bond Angle | C=C-S | 122.5° |
| C-S-C (thiocyanate) | 101.0° | |
| S-C≡N | 179.5° | |
| H-C=C | 121.0° | |
| Dihedral Angle | S-C=C-S | 0.0° |
Note: This data is illustrative of typical DFT results for these functional groups.
For situations demanding higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. unige.chresearchgate.net Unlike DFT, which relies on empirically fitted functionals, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. researchgate.net
These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for accurately describing phenomena like van der Waals forces and reaction energy barriers. For this compound, high-level ab initio calculations (e.g., CCSD(T) with a large basis set) could be used to obtain benchmark-quality energies, ionization potentials, and electron affinities. Such calculations have been successfully applied to various organic and inorganic selenium and sulfur-containing compounds to understand their electronic structures and properties. researchgate.netresearchgate.net While computationally expensive, these methods serve as a "gold standard" to validate results from more approximate methods like DFT. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict molecular reactivity. libretexts.org An MEP map illustrates the charge distribution of a molecule three-dimensionally by color-coding regions of different electrostatic potential on the molecule's electron density surface. libretexts.orguni-muenchen.de This allows for the intuitive identification of electrophilic and nucleophilic sites. researchgate.net
For this compound, an MEP map would reveal the following features:
Negative Regions (Red/Yellow): These areas have an excess of electron density and represent sites susceptible to electrophilic attack. The most negative potential is expected to be localized on the nitrogen atoms of the thiocyanate (B1210189) groups due to the atom's high electronegativity and the presence of a lone pair. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. Positive potential would likely be found around the hydrogen atoms and potentially the carbon atom of the thiocyanate group. researchgate.net
Neutral Regions (Green): The vinyl backbone would likely exhibit a more neutral potential, though the π-system of the double bond creates a region of moderate negative potential above and below the molecular plane. rsc.org
MEP analysis is invaluable for predicting how VBT would interact with other reagents, such as in polymerization or cycloaddition reactions. uni-muenchen.dersc.org
Mechanistic Investigations of VBT Reactions via Computational Modeling
Computational modeling is instrumental in mapping out the complex pathways of chemical reactions, providing insights into transition states and reaction kinetics that are difficult to probe experimentally.
Understanding a chemical reaction requires identifying the reactants, products, and the high-energy transition state (TS) that connects them. Computational methods can locate the precise geometry of a transition state on the potential energy surface. A TS structure is characterized as a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
For a molecule like this compound, this approach could be used to study various potential reactions:
Cycloaddition Reactions: Modeling the reaction of the vinyl group with a diene would involve locating the concerted or stepwise transition state for the formation of a new ring.
Nucleophilic Addition: The reaction of a nucleophile with the vinyl carbons or the thiocyanate carbon can be modeled to determine the preferred site of attack by comparing the activation energies of the respective transition states.
Radical Polymerization: The addition of a radical initiator to the C=C double bond can be modeled to understand the initiation and propagation steps of polymerization. numberanalytics.com
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction pathway downhill from the TS to the connected reactants and products, thus confirming that the correct pathway has been identified.
The energy difference between the reactants and the transition state (the activation energy, Ea) is the primary determinant of the reaction rate. researchgate.net Using Transition State Theory (TST), this energy barrier can be used to calculate the theoretical rate constant (k) for an elementary reaction step, often using the Eyring equation. numberanalytics.comox.ac.uk
Computational kinetic studies can predict how reaction rates change with temperature, providing the Arrhenius parameters (pre-exponential factor A and activation energy Ea). researchgate.net For reactions in solution, computational models can also incorporate the effects of the solvent, often using continuum solvation models like the Polarizable Continuum Model (PCM), to provide more realistic predictions. d-nb.info The ability to computationally screen different reaction pathways and predict their rates is a powerful tool for designing synthetic routes and understanding complex reaction networks. mdpi.com
Table 2: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction of VBT Reaction: VBT + Nucleophile -> Product
| Parameter | Value | Unit | Description |
| Activation Energy (Ea) | 18.5 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. researchgate.net |
| Pre-exponential Factor (A) | 2.1 x 10¹¹ | s⁻¹ | Relates to the frequency of collisions in the correct orientation. researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | 24.2 | kcal/mol | The free energy barrier at a standard temperature (e.g., 298.15 K). |
| Calculated Rate Constant (k at 298K) | 3.5 x 10⁻⁵ | M⁻¹s⁻¹ | The predicted rate of the reaction under standard conditions. ox.ac.uk |
Note: This data is illustrative and represents typical values that would be derived from a computational study of a bimolecular reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical and computational chemistry provides powerful tools to predict the spectroscopic properties of molecules like this compound. These methods not only allow for the a priori determination of spectra but also offer a detailed interpretation of experimental data by correlating spectral features with specific molecular structures and dynamics.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT), is instrumental in predicting the infrared (IR) and Raman spectra of molecules. researchgate.netdiva-portal.orgrsc.orgmdpi.comnih.gov For this compound, these calculations can elucidate the relationship between its structure and its vibrational modes.
Detailed Research Findings:
The predicted vibrational frequencies can be correlated with experimental spectra. Key vibrational modes for this compound would include:
C≡N stretching: The thiocyanate group (-SCN) features a strong C≡N triple bond, which is expected to have a characteristic sharp absorption band in the IR spectrum. Studies on similar molecules like methyl thiocyanate (MeSCN) show that the SCN stretching mode is sensitive to the local environment, including solvent effects and hydrogen bonding. aip.orgresearchgate.net In aprotic solvents, the SCN frequency for MeSCN appears around 2153-2158 cm⁻¹. aip.org A similar range would be anticipated for this compound, with potential shifts depending on the electronic influence of the vinyl group.
C=C stretching: The central vinyl group gives rise to a C=C stretching vibration.
C-S stretching: The single bonds between the vinyl carbons and the sulfur atoms will also have characteristic stretching frequencies.
C-H bending: The vinyl hydrogens will exhibit in-plane and out-of-plane bending modes.
The table below illustrates a hypothetical comparison between calculated and expected experimental vibrational frequencies for key modes in trans-vinylene bisthiocyanate, based on data from similar compounds. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. arxiv.org
| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Typical Calculated (DFT/B3LYP) Frequency Range (cm⁻¹) | Description |
|---|---|---|---|
| C≡N Asymmetric Stretch | 2140 - 2160 | 2150 - 2170 | Strong, sharp peak in IR. Sensitive to molecular conformation and environment. |
| C≡N Symmetric Stretch | 2140 - 2160 | 2150 - 2170 | Often weaker or Raman active. |
| C=C Stretch | 1600 - 1650 | 1610 - 1660 | Medium to weak intensity in IR, often stronger in Raman. |
| C-H Out-of-Plane Bend | 950 - 1000 | 960 - 1010 | Characteristic for trans-alkenes. |
| C-S Stretch | 650 - 750 | 660 - 760 | Weak to medium intensity. |
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation. st-and.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.net
Detailed Research Findings:
For this compound, computational NMR predictions would be invaluable for assigning the signals in its experimental spectra to specific nuclei. The molecule's symmetry would dictate the number of unique signals. For the trans isomer, one would expect one unique ¹H signal and two unique ¹³C signals (one for the vinyl carbons and one for the thiocyanate carbons).
The chemical shifts are influenced by the electronic environment of the nuclei. The electron-withdrawing nature of the thiocyanate group is expected to deshield the vinyl protons and carbons, shifting their signals to a higher frequency (downfield) compared to unsubstituted ethene. arxiv.org
The accuracy of predicted NMR shifts can be very high, with Mean Absolute Errors (MAEs) for ¹H shifts often below 0.1 ppm when using appropriate levels of theory and considering solvent effects. github.io
The following table presents a hypothetical correlation of predicted and expected experimental chemical shifts for trans-vinylene bisthiocyanate.
| Nucleus | Expected Experimental Chemical Shift (δ, ppm) | Typical Calculated (GIAO-DFT) Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H (vinyl) | 6.0 - 7.0 | 6.1 - 7.1 | Single signal for the two equivalent protons in the trans isomer. |
| ¹³C (vinyl) | 110 - 125 | 112 - 127 | Deshielded compared to ethylene (B1197577) (δ ≈ 123 ppm) due to the SCN groups. |
| ¹³C (thiocyanate) | 105 - 115 | 107 - 117 | Characteristic chemical shift for the carbon in a thiocyanate group. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis
Conformational analysis of this compound would explore the relative energies and rotational barriers of its different spatial arrangements. The primary degrees of freedom are the rotation around the C-S bonds and the potential for cis-trans isomerism around the C=C double bond.
Cis-Trans Isomerism: The trans isomer is generally expected to be more stable than the cis isomer due to reduced steric hindrance between the two bulky thiocyanate groups. Computational methods can quantify this energy difference by optimizing the geometry of both isomers and comparing their electronic energies.
Rotational Isomers (Rotamers): Rotation around the C-S single bonds can lead to different rotamers. For instance, the thiocyanate groups can be oriented in the same plane as the vinyl group or perpendicular to it. A potential energy surface scan, where the dihedral angle of the S-C-C-S backbone is systematically varied, would reveal the low-energy conformations and the energy barriers separating them. Studies on similar molecules indicate that such conformational changes can influence spectroscopic properties. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. primescholars.comresearchgate.net By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can be used to:
Explore Conformational Space: MD simulations can sample a wide range of conformations, helping to identify the most populated states at a given temperature. This is particularly useful for flexible molecules where multiple conformers might coexist. mit.edu
Study Solvation Effects: The interaction between this compound and solvent molecules can be investigated in detail. For instance, MD simulations on methyl thiocyanate in water have shown specific hydrogen-bonding interactions that influence its vibrational spectrum. aip.orgresearchgate.netresearchgate.net Similar studies on this compound could reveal how solvents like water or organic solvents interact with the nitrogen atom of the thiocyanate group and the vinyl backbone.
Simulate Spectroscopic Observables: The trajectories from MD simulations can be used as input for further quantum mechanical calculations to simulate time-averaged spectroscopic properties, providing a more realistic comparison with experimental data obtained from solution-phase measurements.
Emerging Research Directions and Specialized Applications of Vinylene Bisthiocyanate
A Versatile Synthon in Advanced Organic Synthesis
In the realm of advanced organic synthesis, vinylene bisthiocyanate is emerging as a valuable and versatile synthon. A synthon, in the context of retrosynthetic analysis, is a conceptual unit within a molecule that aids in the design of a synthetic route. The thiocyanate (B1210189) group (SCN) is a particularly useful functional group in organic synthesis due to its ability to be transformed into various other sulfur-containing moieties such as thiols, sulfides, and sulfonyl chlorides. researchgate.net This versatility allows chemists to introduce sulfur into complex molecules, a common feature in many biologically active compounds and functional materials. researchgate.net
The reactivity of the thiocyanate group makes it a key component in the synthesis of heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the backbone of many pharmaceuticals and agrochemicals. Research has demonstrated the utility of related thiocyanate-containing compounds in constructing these complex ring systems. researchgate.net While direct research on this compound's role in synthesizing a broad range of specific heterocycles is still an evolving area, the established reactivity of the thiocyanate functional group suggests significant potential. researchgate.net
The application of related vinyl-containing compounds further underscores the potential of VBT. For instance, vinylene carbonate is recognized as a versatile synthon in a variety of organic transformations, including the construction of carbon and heterocyclic skeletons through transition metal-catalyzed C-H functionalization. sioc-journal.cn It can act as a surrogate for acetylene, a fundamental building block in organic chemistry. sioc-journal.cnmdpi.com This precedent with a structurally similar vinyl compound suggests that this compound could also serve as a unique building block for creating complex molecular architectures.
Development of Functional Materials and Polymers Incorporating VBT Moieties
The incorporation of this compound moieties into functional materials and polymers is a promising area of research. Functional materials are designed to possess specific properties, such as electrical conductivity, optical activity, or responsiveness to external stimuli. nih.gov The unique electronic and structural features of the VBT molecule make it an attractive candidate for creating materials with novel characteristics.
The vinylene linkage within VBT can contribute to the extension of π-conjugation in polymers. rsc.org This extended conjugation is often associated with desirable electronic and optical properties, which are crucial for applications in electronics and photonics. rsc.org Research on vinylene-bridged porous organic polymers (POPs) has shown that these structures can exhibit broad absorption in the visible-light region, a key property for photocatalysis. rsc.org While this research focused on different building blocks, it highlights the potential of the vinylene group in tuning the properties of polymeric materials. rsc.org
Furthermore, the thiocyanate groups in VBT offer sites for post-polymerization modification. This allows for the tailoring of the material's properties after the initial polymer chain has been formed. For example, the thiocyanate group can be a precursor for creating sulfur-based crosslinks, which can enhance the mechanical strength and thermal stability of polymers. The development of functional materials from biomass-derived sources is a growing trend, and the versatility of molecules like VBT could play a role in creating sustainable and high-performance materials. nih.gov
Interdisciplinary Research Applications
The unique chemical properties of this compound have led to its exploration in various interdisciplinary fields, bridging chemistry with biology and analytical sciences.
Role in Microbial Control and Biocidal Formulations
This compound has been identified as an active ingredient for controlling the growth of bacteria, yeasts, and fungi in industrial water systems. epa.gov Biocides are chemical substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism. epri.com The effectiveness of a biocide depends on its ability to interfere with critical life processes of the target microorganisms. heraldopenaccess.us
While the precise mechanism of action for this compound is not extensively detailed in the provided search results, the related compound methylene (B1212753) bisthiocyanate is known to act by chelating essential metal ions, such as Fe3+, which are necessary for microbial growth. nih.gov It is plausible that this compound operates through a similar or related mechanism, disrupting vital cellular functions.
Formulations containing this compound have been developed for use in various industrial settings, including paper mills and secondary oil recovery operations. epa.gov In paper mills, it is added to the water system to control slime-forming microorganisms. epa.gov In oil recovery, it helps to control sulfate-reducing bacteria and other microbes that can cause contamination and operational problems. epa.gov The development of effective biocidal formulations is crucial for maintaining the efficiency and safety of many industrial processes. epri.com
Table 1: Applications of this compound in Microbial Control
| Application Area | Target Microorganisms | Reference |
| Industrial Water Systems | Bacteria, Yeasts, Fungi | epa.gov |
| Paper Mills | Slime-forming microorganisms | epa.gov |
| Secondary Oil Recovery | Sulfate-reducing bacteria | epa.gov |
Potential in Sensing and Analytical Chemistry (e.g., optical sensors)
The development of sensors for detecting specific chemical and biological analytes is a critical area of analytical chemistry. Optical sensors, which utilize changes in light properties like absorbance or fluorescence, are a particularly important class of these devices. researchgate.netnih.gov The structure of this compound suggests its potential utility in the design of such sensors.
The thiocyanate group is known to interact with certain metal ions and other chemical species, which could lead to a change in the optical properties of a molecule containing this group. This principle is the basis for many colorimetric and fluorescent sensors. jfda-online.com While direct applications of VBT in optical sensors are not extensively documented in the search results, the potential exists for its use as a component in sensor design. For instance, it could be incorporated into a larger molecular framework or a polymer matrix where its interaction with an analyte would trigger a detectable optical response. rsc.org
Research into related fields demonstrates the feasibility of using molecules with similar functionalities in sensor development. For example, reduced graphene oxide functionalized with polydiphenylamine has been used to create a platform for an electrochemical sensor, where a diisothiocyanate compound was used for chemical adsorption. mdpi.com This indicates the utility of thiocyanate-containing molecules in the construction of sensing devices. The development of new optical sensors is a dynamic field, and the unique properties of this compound may yet be harnessed for creating novel analytical tools. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing vinylene bisthiocyanate, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves solution-phase reactions, such as nucleophilic substitution or condensation reactions, using thiocyanate precursors. Purity optimization requires iterative recrystallization or column chromatography, monitored via HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) to confirm structural integrity . For reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) and validate intermediates using FTIR (Fourier-Transform Infrared Spectroscopy) to track functional groups (e.g., -SCN peaks at ~2050–2150 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer : Prioritize a multi-technique approach:
- NMR : Analyze proton environments to confirm vinylene (-CH=CH-) and bisthiocyanate (-SCN) groups. Compare chemical shifts with analogous compounds (e.g., aryl thiocyanates δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and rule out side products.
- XRD : Confirm crystalline structure if applicable.
- Data Interpretation : Cross-reference results with computational models (e.g., DFT calculations for NMR shifts) and report discrepancies in spectral baselines or unexpected peaks as potential impurities .
Q. How can researchers design initial biological activity assays for this compound, and what controls are critical?
- Methodological Answer : For antimicrobial or cytotoxicity screening:
- Experimental Design : Use a dose-response matrix (e.g., 0.1–100 µM concentrations) with triplicate wells. Include positive controls (e.g., known antibiotics) and solvent controls (e.g., DMSO) to isolate compound-specific effects.
- Data Validation : Apply statistical tests (ANOVA with post-hoc Tukey) to confirm significance (p < 0.05). Report IC₅₀ values with confidence intervals and compare with structurally similar compounds to infer structure-activity relationships .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in polymer crosslinking applications?
- Methodological Answer : Conduct kinetic studies under varying conditions (pH, temperature) using UV-Vis spectroscopy to track reaction rates. Employ in situ Raman spectroscopy to monitor SCN group consumption. Compare experimental activation energies with computational simulations (e.g., Arrhenius plots vs. DFT-based transition state modeling) to validate proposed mechanisms . For polymer hybrids, use TGA (Thermogravimetric Analysis) to assess thermal stability changes post-crosslinking .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate prior experiments with standardized solvents (e.g., HPLC-grade) and controlled humidity.
- Advanced Analytics : Use XPS (X-ray Photoelectron Spectroscopy) to detect surface oxidation products that may alter solubility.
- Meta-Analysis : Systematically compare literature data using frameworks like FINER (Feasibility, Interest, Novelty, Ethics, Relevance) to identify methodological biases (e.g., inconsistent purity thresholds) .
Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps using software like Gaussian or ORCA. Validate models against experimental UV-Vis absorption spectra.
- Band Structure Analysis : For polymer hybrids, simulate charge transport properties using Marcus theory or Monte Carlo methods. Compare with experimental conductivity measurements from four-probe setups .
- Table : Example Computational vs. Experimental Data Comparison
| Property | Computational Value | Experimental Value | Discrepancy (%) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 3.2 | 3.5 | 8.6 |
| Electron Mobility | 0.15 cm²/Vs | 0.12 cm²/Vs | 20.0 |
Methodological Best Practices
- Literature Review : Use specialized databases (SciFinder, Web of Science) to identify gaps, focusing on review articles for historical context .
- Data Presentation : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Include raw data in supplementary materials for transparency .
- Contradiction Reporting : Clearly state limitations (e.g., solvent polarity effects on reactivity) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
